molecular formula C11H14N4O5 B1436870 3'-O-Methylinosine CAS No. 75479-64-0

3'-O-Methylinosine

Cat. No. B1436870
CAS RN: 75479-64-0
M. Wt: 282.25 g/mol
InChI Key: ABXDBVMGRKZFRC-IOSLPCCCSA-N
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Description

3’-O-Methylinosine is a chemical compound with the molecular formula C11H14N4O5 . It has an average mass of 282.253 Da and a monoisotopic mass of 282.096405 Da . It is also known by other names such as 3’-O-Methylinosin and Inosine, 3’-O-methyl- .


Synthesis Analysis

The synthesis of 3’-O-Methylinosine involves complex biochemical processes. A novel method has been reported for the purification of small RNAs from human tissues for methylation analysis by LC-MS/MS . This method includes two steps: 1) pull down the target small RNA by incubating total small RNAs extracted from human tissues with a biotinylated antisense oligonucleotide of the target small RNA, and 2) protect the target small RNA by pairing it with a single-strand DNA .


Molecular Structure Analysis

The molecular structure of 3’-O-Methylinosine consists of 11 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms . It has 2 of 4 defined stereocentres .

Scientific Research Applications

Hypotensive Properties

2′-O-Methylinosine has been identified for the first time as an intrinsic hypotensive principle, showing significant activity in lowering blood pressure. Its probable in vivo precursor, 2′-O-methyladenosine, demonstrated even more potent hypotensive effects, attributed to its resistance against adenosine deaminase, contributing to long-lasting activity. Notably, the hypotensive effects of these nucleosides were not accompanied by significant changes in heart rate, a common observation with adenosine (Yamada et al., 1998).

Role in Polynucleotide Structure

Research has explored the tautomeric forms in a polynucleotide helix, particularly focusing on the structure of DNA. This involved studying the crystalline hydroper chloratel and the crystalline hydroiodide of related compounds, leading to insights into the structural aspects and reactivity of these polynucleotides. The study contributed to understanding the intricate details of DNA structure and the role of different nucleosides in this structure (Miles, 1961).

Complexation with Heavy Metals

Studies have delved into the kinetics of complex formation between aquated cis-diammineplatinum(II) with inosine or 1-methylinosine, offering a deep understanding of the interactions and stability of these complexes. These insights are crucial in fields like chemotherapy, where platinum-based drugs are common, and understanding their interaction with nucleosides can help in improving drug design and efficacy (Arpalahti, 1990).

Presence in Archaebacterial tRNA

1-Methylinosine has been identified in unfractionated tRNAs of certain archaebacteria, located at residue 57 in the T psi C-loop. This finding indicates that the presence of 1-methylinosine is characteristic of these archaebacterial tRNAs, contributing to our understanding of the unique aspects of archaebacterial genetics and the potential functional roles of these modified nucleosides (Yamaizumi et al., 1982).

Future Directions

The future directions of research on 3’-O-Methylinosine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. A recent paper highlighted the importance of further studies for a better understanding of the mechanisms of different classes of deamination reactions . Further investigation of the structural and thermodynamic consequences and functions of these modifications in RNA should provide more useful information about their role in different diseases .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDBVMGRKZFRC-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Methylinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-O-Methylinosine
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Citations

For This Compound
11
Citations
H Ratech, GJ Thorbecke, R Hirschhorn - Journal of Chromatography B …, 1980 - Elsevier
… was presumed to yield 3’-O-methylinosine. In support of this … ’-O-methylinosine a.ud 3’-Omethylinosine) had characteristic, … products, inosine and 3’-O-methylinosine we= quite widely …
Number of citations: 5 www.sciencedirect.com
Z Lai, T Kind, O Fiehn - Analytical chemistry, 2017 - ACS Publications
Mass spectrometry-based untargeted metabolomics often detects statistically significant metabolites that cannot be readily identified. Without defined chemical structure, interpretation of …
Number of citations: 26 pubs.acs.org
A Valdés, FJ Lucio-Cazaña, M Castro-Puyana… - Scientific Reports, 2021 - nature.com
… On the contrary, several purine metabolites were found decreased in the extracellular medium (inosine, 1-methyladenosine, 3′-O-methylinosine and 3′-O-methylguanosine), …
Number of citations: 23 www.nature.com
J Yang, Q Tang, L Xu, Z Li, Y Ma… - Food Science & …, 2019 - Wiley Online Library
A combination of transcriptome and metabolome analyses was applied to understand the utilization and metabolism of Xylo‐oligosaccharide (XOS) in Bifidobacterium adolescentis …
Number of citations: 18 onlinelibrary.wiley.com
Y Liang, X Ke, Z Xiao, Y Zhang, Y Chen, Y Li… - BioMed Research …, 2020 - hindawi.com
Autism spectrum disorder (ASD) is a clinical spectrum of neurodevelopment disorder characterized by deficits in social communication and social interaction along with repetitive/…
Number of citations: 17 www.hindawi.com
M Yan, Y Wang, Y Hu, Y Feng, C Dai, J Wu… - Analytical …, 2013 - ACS Publications
Studies of RNA modification are usually focused on tRNA. However the modification of other small RNAs, including 5.8S rRNA, 5S rRNA, and small RNA sized at 10–60 nt, is still largely …
Number of citations: 55 pubs.acs.org
H Lai, N Feng, Q Zhai - Nature Communications, 2023 - nature.com
… (ac 4 Cm), 1-methylguanosine (m 1 G), 3′-O-methylguanosine (3′-OMeG), N 2 ,N 2 ,7-trimethylguanosine (m 2,2,7 G), 5′-O-methylthymidine (5′-OMeT) and 3′-O-methylinosine (3…
Number of citations: 9 www.nature.com
S Sehar, MF Adil, Z Ma, MF Karim, M Faizan… - Ecotoxicology and …, 2023 - Elsevier
The multifarious problems created by arsenic (As), for collective environment and human health, serve a cogent case for searching integrative agricultural approaches to attain food …
Number of citations: 1 www.sciencedirect.com
M Zhang, X Wang, X Zhang, R Hou - Physiology & Behavior, 2022 - Elsevier
Mate choice was an important factor affecting the success rate of natural mating of captive giant pandas. The influencing factors and mechanisms of the mate preference of captive giant …
Number of citations: 3 www.sciencedirect.com
Z Lai - 2017 - search.proquest.com
Metabolomics aims at the qualitative and quantitative analysis of wide arrays of small molecules in biological systems. Mass spectrometry (MS) has become the analytical tool of choice …
Number of citations: 0 search.proquest.com

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